The synthesis of carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester can be approached through several methods:
The molecular structure of carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester can be described as follows:
COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OC
Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester participates in various chemical reactions:
The mechanism of action for carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester primarily involves its reactivity as a nucleophile or electrophile depending on the reaction conditions:
These dual roles enhance its utility in synthetic organic chemistry and polymer science.
The physical and chemical properties of carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester include:
Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester has several scientific applications:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2